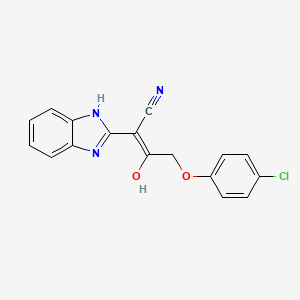
(2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile is a complex organic compound that features a benzimidazole ring, a chlorophenoxy group, and a hydroxybutenenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the chlorophenoxy group: This step may involve nucleophilic substitution reactions where a chlorophenol reacts with an appropriate electrophile.
Formation of the hydroxybutenenitrile moiety: This could involve aldol condensation followed by cyanation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with benzimidazole rings are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives have shown potential in inhibiting cancer cell growth.
Industry
Agriculture: Potential use as herbicides or fungicides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their function. The chlorophenoxy group might enhance binding affinity or selectivity, while the hydroxybutenenitrile moiety could influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-fluorophenoxy)-3-hydroxybut-2-enenitrile
- (2Z)-2-(1H-benzimidazol-2-yl)-4-(4-bromophenoxy)-3-hydroxybut-2-enenitrile
Uniqueness
- Chlorophenoxy Group : The presence of a chlorine atom can significantly affect the compound’s reactivity and biological activity compared to its fluorine or bromine analogs.
- Hydroxybutenenitrile Moiety : This functional group can provide unique chemical properties, such as increased polarity and potential for hydrogen bonding.
Eigenschaften
Molekularformel |
C17H12ClN3O2 |
|---|---|
Molekulargewicht |
325.7 g/mol |
IUPAC-Name |
(Z)-2-(1H-benzimidazol-2-yl)-4-(4-chlorophenoxy)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)23-10-16(22)13(9-19)17-20-14-3-1-2-4-15(14)21-17/h1-8,22H,10H2,(H,20,21)/b16-13- |
InChI-Schlüssel |
PEMUGHJIHGUASW-SSZFMOIBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/COC3=CC=C(C=C3)Cl)\O)/C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(COC3=CC=C(C=C3)Cl)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11674188.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11674190.png)
![5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid](/img/structure/B11674198.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B11674199.png)
![4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11674207.png)
![4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11674213.png)
![4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11674214.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B11674222.png)

![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11674232.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11674234.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674254.png)
![(5Z)-3-ethyl-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674257.png)
